molecular formula C23H18FN3O3S2 B11525494 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No.: B11525494
M. Wt: 467.5 g/mol
InChI Key: SQAYZNKUZWOOSV-UHFFFAOYSA-N
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Description

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE is a complex organic compound that features a benzothiazole core, a fluorophenyl group, and a methoxybenzamide moiety

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H18FN3O3S2/c1-30-19-9-5-2-6-15(19)22(29)25-14-10-11-18-20(12-14)32-23(27-18)31-13-21(28)26-17-8-4-3-7-16(17)24/h2-12H,13H2,1H3,(H,25,29)(H,26,28)

InChI Key

SQAYZNKUZWOOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Methoxybenzamide Moiety: This is typically done through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide
  • 2-fluoro-N-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Uniqueness

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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